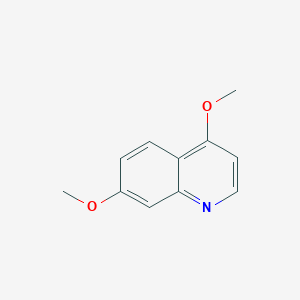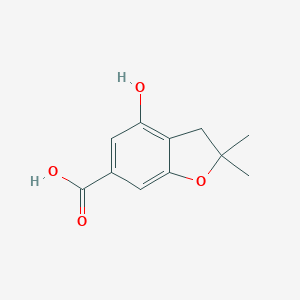
(R)-tert-Butyl (2-(2,5-dihydrofuran-2-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-Butyl (2-(2,5-dihydrofuran-2-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dihydrofuran ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydrofuran derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-tert-Butyl (2-(2,5-dihydrofuran-2-yl)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
(R)-tert-Butyl (2-(2,5-dihydrofuran-2-yl)ethyl)carbamate has several scientific research applications:
Biology: The compound can be utilized in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dihydrofuran ring may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound with similar reactivity but lacking the dihydrofuran ring.
N-Boc-ethylenediamine: Contains a tert-butyl carbamate group but with an ethylenediamine backbone.
Tert-butyl N-(benzyloxy)carbamate: Features a benzyloxy group instead of the dihydrofuran ring.
Uniqueness
(R)-tert-Butyl (2-(2,5-dihydrofuran-2-yl)ethyl)carbamate is unique due to the presence of the dihydrofuran ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
171366-55-5 |
|---|---|
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-6-9-5-4-8-14-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
NIKGRXKSVBHCTE-VIFPVBQESA-N |
SMILES |
CC(C)(C)OC(=O)NCCC1C=CCO1 |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1C=CCO1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1C=CCO1 |
Synonyme |
Carbamic acid, [2-(2,5-dihydro-2-furanyl)ethyl]-, 1,1-dimethylethyl ester, (R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)



